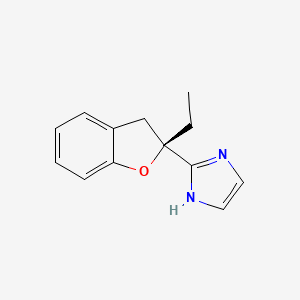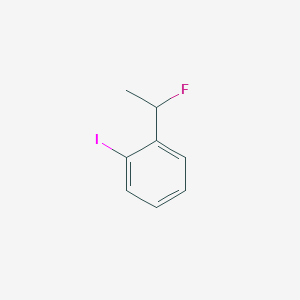
1-(1-Fluoro-ethyl)-2-iodo-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Fluoro-ethyl)-2-iodo-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a fluoroethyl group and an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Fluoro-ethyl)-2-iodo-benzene can be achieved through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 2-iodoethylbenzene, a fluorination reaction can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Fluoro-ethyl)-2-iodo-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The iodine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation: The fluoroethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of fluoroacetophenone derivatives.
Reduction: Formation of ethylbenzene derivatives.
Aplicaciones Científicas De Investigación
1-(1-Fluoro-ethyl)-2-iodo-benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Fluoro-ethyl)-2-iodo-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluoroethyl and iodine substituents. This activation facilitates various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Fluoro-ethyl)-2-bromo-benzene
- 1-(1-Fluoro-ethyl)-2-chloro-benzene
- 1-(1-Fluoro-ethyl)-2-fluoro-benzene
Comparison
Compared to its analogs, 1-(1-Fluoro-ethyl)-2-iodo-benzene exhibits unique reactivity due to the presence of the iodine atom, which is a better leaving group in nucleophilic substitution reactions. This makes it more reactive in such reactions compared to its bromo, chloro, and fluoro counterparts .
Propiedades
Fórmula molecular |
C8H8FI |
|---|---|
Peso molecular |
250.05 g/mol |
Nombre IUPAC |
1-(1-fluoroethyl)-2-iodobenzene |
InChI |
InChI=1S/C8H8FI/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 |
Clave InChI |
PETTZRNOBAULLW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


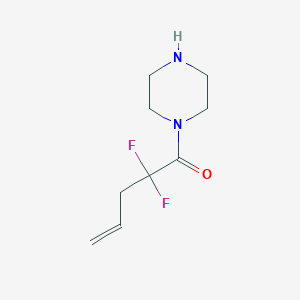
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
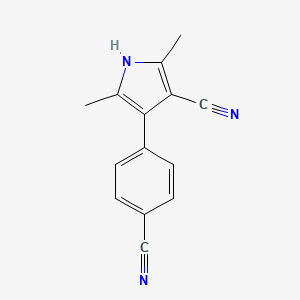
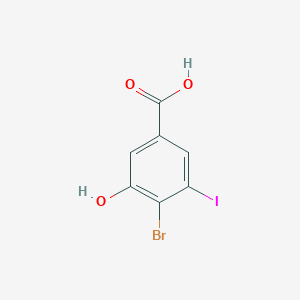
![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)


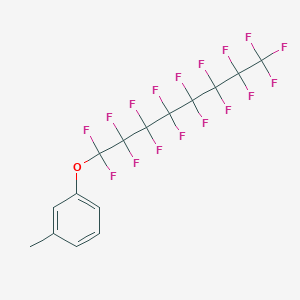
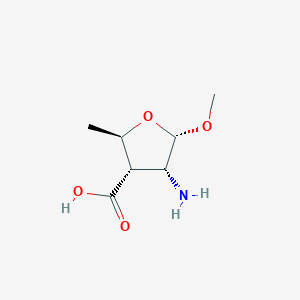
![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
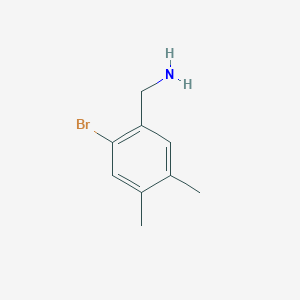

![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
